Enhanced Lipophilicity vs Key Analogs
4-Methoxy-2-methyl-1H-indole-3-carbaldehyde exhibits a calculated LogP of 2.30, which is significantly higher than its closest structural analogs lacking either the 2-methyl or 4-methoxy group. The 4-methoxy analog (lacking the 2-methyl) has a reported LogP of 1.99 [1], while the 2-methyl analog (lacking the 4-methoxy) has a reported XlogP of 1.90 [2]. This increased lipophilicity (ΔLogP = +0.31 to +0.40) is a direct consequence of the unique dual substitution pattern.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.30 |
| Comparator Or Baseline | 4-Methoxyindole-3-carboxaldehyde: LogP = 1.99; 2-Methylindole-3-carboxaldehyde: XlogP = 1.90 |
| Quantified Difference | ΔLogP = +0.31 vs 4-methoxy analog; ΔLogP = +0.40 vs 2-methyl analog |
| Conditions | Calculated/Computational LogP values from vendor and database records |
Why This Matters
Higher LogP values predict enhanced membrane permeability and potential for blood-brain barrier penetration, directly impacting the design of CNS-targeting compounds and influencing formulation strategies.
- [1] HZBP Chemical. 4-Methoxyindole-3-carboxaldehyde. Product Specification. CAS: 90734-97-7. View Source
- [2] Plantaedb. 2-Methylindole-3-carboxaldehyde. XlogP Data. CAS: 5416-80-8. View Source
